Bienvenue dans la boutique en ligne BenchChem!

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

Epigenetics Bromodomain inhibition Medicinal chemistry

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (CAS 91350-67-3) is a trisubstituted 2-oxo-benzimidazole-5-carbaldehyde with molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.23 g/mol. The compound bears N1, N3, and C6 methyl groups, a 2-oxo (cyclic urea) moiety, and a reactive 5-carbaldehyde handle, classifying it as a heterocyclic building block within the benzimidazolone family.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 91350-67-3
Cat. No. B2865822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
CAS91350-67-3
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC1=CC2=C(C=C1C=O)N(C(=O)N2C)C
InChIInChI=1S/C11H12N2O2/c1-7-4-9-10(5-8(7)6-14)13(3)11(15)12(9)2/h4-6H,1-3H3
InChIKeyJERROLXQMIMNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (CAS 91350-67-3) | Procurement-Grade Benzimidazole Aldehyde Building Block


1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (CAS 91350-67-3) is a trisubstituted 2-oxo-benzimidazole-5-carbaldehyde with molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.23 g/mol . The compound bears N1, N3, and C6 methyl groups, a 2-oxo (cyclic urea) moiety, and a reactive 5-carbaldehyde handle, classifying it as a heterocyclic building block within the benzimidazolone family . Its predicted density is 1.237±0.06 g/cm³, predicted boiling point is 357.4±31.0 °C, and experimental melting point ranges from 201.5–203 °C . Standard commercial purity is ≥97%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

Why 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde Cannot Be Replaced by Generic Benzimidazole Aldehydes


Superficially similar benzimidazole-5-carbaldehydes lack the precise 1,3,6-trimethyl-2-oxo substitution architecture required for downstream applications. The C6 methyl group is not a decorative substituent—it is a pharmacophoric element retained in advanced clinical candidates such as BAY-299, where it contributes to metabolic stability and target binding . Replacing this compound with the 1,3-dimethyl analog (CAS 55241-49-1, lacking the C6 methyl) or with the corresponding carboxylic acid oxidation product removes the aldehyde handle essential for the key C–N coupling step that assembles the final naphthalimide-benzimidazolone conjugate . The 5-carbaldehyde regioisomer (as opposed to the 4-carbaldehyde isomer) is critical for correct vectorial presentation of the benzimidazolone core in bromodomain inhibitors; use of the wrong regioisomer would produce an inactive scaffold [1].

Quantitative Differentiation Evidence: 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde vs. Closest Analogs


C6 Methyl Group: Structural Prerequisite for BAY-299-Class Bromodomain Inhibitor Activity

The target compound is the direct synthetic precursor to BAY-299, a clinical-stage dual BRD1/TAF1 bromodomain inhibitor. BAY-299 retains the intact 1,3,6-trimethyl-2-oxo-benzimidazolone core and achieves IC₅₀ values of 6–67 nM against BRD1 (BRPF2) and 8–13 nM against TAF1 BD2, with >30-fold selectivity over BRPF1/3 and >300-fold selectivity over BRD4 [1]. The 1,3-dimethyl analog (CAS 55241-49-1, lacking the C6 methyl) cannot yield the same final compound and has no reported bromodomain activity; the C6 methyl fills a hydrophobic pocket in the TAF1 bromodomain, and its absence is expected to reduce binding affinity substantially .

Epigenetics Bromodomain inhibition Medicinal chemistry

Aldehyde vs. Carboxylic Acid Oxidation State: Divergent Synthetic Utility

The 5-carbaldehyde group of the target compound enables reductive amination and aldol condensation chemistries that are inaccessible to the corresponding 5-carboxylic acid derivative (CAS not widely cataloged; the propanoic acid derivative is CAS 1170439-70-9). The aldehyde serves as the electrophilic partner in the key C–N bond-forming step with 6-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione to assemble BAY-299 . Using the carboxylic acid analog would require an additional reduction–oxidation sequence or amide coupling–reduction sequence, adding 2–3 synthetic steps, reducing overall yield, and increasing cost .

Organic synthesis Building block Amide coupling

Thermal Stability and Storage: Defined Melting Point vs. Decomposition-Prone Analogs

The target compound exhibits a sharp melting point of 201.5–203 °C , consistent with a well-defined crystalline solid amenable to standard storage at –20 °C under dry, sealed conditions . In contrast, the 1,3-dimethyl analog (CAS 55241-49-1) requires inert atmosphere storage at 2–8 °C, indicating greater sensitivity to moisture or oxidative degradation . A well-defined melting point is critical for identity confirmation by pharmacopeial methods and for assessing batch-to-batch consistency in GLP/GMP environments.

Compound handling Storage stability Quality control

Commercial Purity and Batch Documentation: 97% Baseline with Full QC Panel

The target compound is commercially supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra from established suppliers . This contrasts with the 1,3-dimethyl analog, which is typically supplied at 95% purity . For the carboxylic acid analog, purity specifications are often ≤95% with less comprehensive QC documentation . The 2% higher baseline purity and multi-method QC package reduce the risk of unidentified impurities interfering with key coupling reactions or generating difficult-to-remove byproducts in multi-step syntheses.

Procurement Quality assurance Analytical characterization

Regiochemical Specificity: 5-Carbaldehyde vs. 4-Carbaldehyde Isomer

The 5-carbaldehyde substitution pattern places the reactive formyl group at the position para to the N1 atom on the benzo ring, which is the vector required for conjugation to the naphthalimide moiety in BAY-299 . The 4-carbaldehyde regioisomer would place the formyl group ortho to N1, resulting in a different exit vector that would prevent correct spatial presentation of the benzimidazolone core within the bromodomain binding pocket. While direct IC₅₀ data for the 4-carbaldehyde-derived analog are not publicly available, the known SAR of benzimidazolone-based bromodomain inhibitors indicates that altering the attachment point from the 5- to the 4-position would abrogate binding due to steric clash with the ZA loop of TAF1 .

Regiochemistry Scaffold design Structure-activity relationship

High-Value Application Scenarios for 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (CAS 91350-67-3)


Synthesis of BAY-299 and Structurally Related BRD1/TAF1 Dual Bromodomain Inhibitors

This compound is the direct synthetic intermediate for BAY-299, a chemical probe and lead molecule targeting BRD1 (BRPF2) and TAF1 bromodomains with IC₅₀ values of 6–67 nM and 8–13 nM respectively, and >300-fold selectivity over BRD4 . Medicinal chemistry groups developing epigenetic probes for acute myeloid leukemia and other bromodomain-dependent cancers require this specific intermediate to access the BAY-299 scaffold.

Structure-Activity Relationship (SAR) Exploration at the Benzimidazolone C6 Position

The C6 methyl group contributes to metabolic stability and bromodomain pocket occupancy. Laboratories investigating the role of the C6 substituent in modulating pharmacokinetic properties or target residence time require the authentic 1,3,6-trimethyl intermediate as the reference standard. The 1,3-dimethyl analog cannot serve as a baseline for C6 SAR because it lacks the methyl group entirely .

Multi-Step Library Synthesis Requiring a Stable, Crystalline Aldehyde Building Block

The well-defined melting point (201.5–203 °C) and ambient-solid stability of this compound make it suitable for automated parallel synthesis platforms where precise weighing and long-term reagent stability are critical . The 5-carbaldehyde handle enables diversification via reductive amination, aldol condensation, and Knoevenagel reactions to generate focused libraries of benzimidazolone-containing compounds.

Method Development and Reference Standard for Benzimidazolone Aldehyde Quantification

The availability of batch-specific NMR, HPLC, and GC documentation at 97% purity enables this compound to serve as a system suitability standard for HPLC method development targeting benzimidazolone aldehydes. Its sharp, well-defined melting point provides an additional identity confirmation method compatible with pharmacopeial monograph requirements.

Quote Request

Request a Quote for 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.